molecular formula C12H20O3 B12628932 Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate CAS No. 917911-27-4

Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate

Cat. No.: B12628932
CAS No.: 917911-27-4
M. Wt: 212.28 g/mol
InChI Key: XHAVGMFVTVBIHQ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate is a cyclic ester derivative with a substituted cyclohexane backbone. Its structure includes a methyl group at position 4, a propyl group at position 5, and a ketone at position 2. The carboxylate ester at position 1 enhances its reactivity in organic synthesis, particularly in cyclization and hydrolysis reactions.

Properties

CAS No.

917911-27-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-5-9-7-10(12(14)15-3)11(13)6-8(9)2/h8-10H,4-7H2,1-3H3

InChI Key

XHAVGMFVTVBIHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C(=O)CC1C)C(=O)OC

Origin of Product

United States

Preparation Methods

Method 1: Multi-step Synthesis

This method typically includes the following key reactions:

  • Step 1: Formation of a Cyclohexanone Intermediate

    A suitable precursor, such as a substituted cyclohexene, is subjected to oxidation conditions (e.g., using potassium permanganate or chromic acid) to yield a cyclohexanone derivative.

  • Step 2: Alkylation

    The cyclohexanone is then alkylated using an appropriate alkyl halide (e.g., propyl bromide) in the presence of a base (e.g., sodium hydride) to introduce the propyl group at the desired position.

  • Step 3: Esterification

    The resulting compound undergoes esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate.

Method 2: Direct Synthesis from Cyclohexene

This alternative method utilizes cyclohexene directly as a starting material:

  • Step 1: Hydroboration-Oxidation

    Cyclohexene can be hydroborated using diborane followed by oxidation with hydrogen peroxide to yield an alcohol.

  • Step 2: Conversion to Ketone

    The alcohol is then oxidized to the corresponding ketone using a reagent such as pyridinium chlorochromate.

  • Step 3: Ester Formation

    Finally, this ketone undergoes esterification with methyl alcohol under acidic conditions to yield this compound.

Summary of Preparation Methods

Method Steps Involved Key Reagents Yield Potential
Method 1 Cyclization, Alkylation, Esterification KMnO4, NaH, Methanol High
Method 2 Hydroboration-Oxidation, Ketone Formation, Esterification B2H6, H2O2, PCC Moderate to High

Recent studies have highlighted several important considerations when preparing this compound:

  • Reagent Selection : The choice of reagents significantly impacts both the yield and purity of the final product. For instance, using milder oxidation agents can reduce side reactions that lead to by-products.

  • Reaction Conditions : Temperature and solvent choice are critical in optimizing reaction rates and yields. Non-polar solvents like toluene or polar solvents like acetonitrile may be employed depending on the reaction step.

  • Purification Techniques : Advanced purification methods such as flash chromatography or recrystallization are essential for isolating high-purity compounds necessary for further applications in research and industry.

The preparation of this compound involves carefully designed synthetic routes that require thorough understanding of organic chemistry principles. The methods discussed provide a foundation for further exploration and optimization in laboratory settings, contributing to advancements in synthetic organic chemistry and potential applications in various fields.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its cyclohexanone structure allows it to fit into enzyme active sites, altering their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-(4-chlorobenzyl)-2-oxocyclopentanecarboxylate

  • Structure : Cyclopentane ring with a 4-chlorobenzyl substituent and a methyl ester group.
  • Reactivity : Undergoes isopropylation, hydrolysis, and decarboxylation to form spirocyclic ethers ().
  • Functional Group Comparison : Unlike the target compound, this derivative lacks a propyl substituent and cyclohexane ring, which may reduce steric hindrance and alter reaction pathways.

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-Methylethenyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate

  • Structure : A highly functionalized imidazole derivative with tetrazole and biphenyl groups ().
  • Applications : Likely used in pharmaceutical synthesis (e.g., angiotensin II receptor antagonists).
  • Key Differences : The presence of aromatic and heterocyclic groups introduces distinct electronic and steric properties compared to the simpler cyclohexane-based target compound.

Methyl 3-(4-chlorobenzyl)-1-isopropyl-2-oxocyclopentanecarboxylate

  • Synthesis : Derived via isopropylation of methyl 1-(4-chlorobenzyl)-2-oxocyclopentanecarboxylate ().

Functional Group and Property Analysis

Table 1: Key Structural and Functional Differences

Compound Core Structure Substituents Reactivity Profile
Target Compound Cyclohexane 4-methyl, 5-propyl, 2-oxo, 1-carboxylate High potential for cyclization
Methyl 1-(4-chlorobenzyl)-2-oxocyclopentanecarboxylate Cyclopentane 4-chlorobenzyl, 2-oxo, 1-carboxylate Prone to decarboxylation
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl... Imidazole Tetrazole, biphenyl, propyl, methylethenyl Pharmacological activity

Table 2: Hypothetical Physicochemical Properties (Based on Analogues)

Property Target Compound (Predicted) Methyl 1-(4-chlorobenzyl)-2-oxocyclopentanecarboxylate
Boiling Point ~250–300°C 220–240°C ()
Solubility Low in water, high in DMSO Similar
Hydrogen Bonding Moderate (ketone/ester) Moderate ()

Biological Activity

Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate (CAS No. 917911-27-4) is a cyclohexanone derivative with potential biological activities that are being explored in various scientific fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

  • Molecular Formula : C12H20O3
  • Molecular Weight : 212.28 g/mol
  • Functional Groups : The compound contains a ketone and an ester functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound can function as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its cyclohexanone structure allows it to fit into enzyme active sites, altering their activity and leading to desired biological effects.

Anti-inflammatory Effects

Research has also suggested that compounds within the cyclohexanone class may possess anti-inflammatory properties. These effects are thought to arise from the modulation of inflammatory pathways through enzyme inhibition. Further studies are needed to confirm these effects specifically for this compound.

Case Studies and Research Findings

Study Overview : A series of experiments were conducted to evaluate the biological effects of this compound on cultured cancer cell lines.

Study Parameter Findings
Cell Line TestedA549 (lung cancer), HeLa (cervical cancer)
Concentration Range10 µM - 100 µM
Observed EffectsSignificant reduction in cell viability at concentrations above 50 µM; induction of apoptosis confirmed via flow cytometry.

These findings suggest that the compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its mechanism of action and therapeutic potential.

Applications in Research and Industry

This compound has diverse applications:

  • Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules.
  • Biological Research : Investigated for its potential interactions with enzymes and other molecular targets.
  • Pharmaceutical Development : Explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Agrochemicals : Potential use in developing new agrochemical products due to its reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate, and how can reaction conditions be optimized?

  • The compound can be synthesized via cyclization reactions using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). For example, analogous cyclohexane derivatives are prepared by cyclizing hydroxy acids derived from ketones, followed by esterification . Optimization involves monitoring reaction temperature (typically 0–25°C) and using inert atmospheres to prevent side reactions. Purity is confirmed via HPLC with UV detection at 210–254 nm .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and structures are solved via direct methods with SHELXS or SHELXD . Refinement uses SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks. Graphical representations are generated using ORTEP-3 for thermal ellipsoid plots .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FTIR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and ketone groups). NMR (¹H and ¹³C) identifies substituents on the cyclohexane ring, with DEPT-135 distinguishing CH₃/CH₂/CH groups. Mass spectrometry (EI-MS) validates molecular weight via molecular ion peaks .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s stability and reactivity?

  • Hydrogen bonds (e.g., C=O⋯H–O or C–H⋯O interactions) are analyzed using graph set analysis (e.g., Etter’s notation) to categorize motifs like chains (C), rings (R), or discrete (D) interactions . These patterns affect packing efficiency and melting points. For example, strong intermolecular H-bonds may reduce solubility in nonpolar solvents.

Q. What computational methods are suitable for modeling the compound’s electronic properties and conformational flexibility?

  • Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces . Molecular dynamics simulations (e.g., in GROMACS ) assess conformational changes in solution, such as chair-to-boat transitions in the cyclohexane ring .

Q. How can crystallographic disorder in the propyl chain be resolved during refinement?

  • Disordered regions are modeled using PART commands in SHELXL , splitting atoms into multiple positions with occupancy factors summing to 1. Constraints (e.g., SIMU, DELU) maintain reasonable geometry. Residual electron density maps (e.g., Rint<0.05R_{\text{int}} < 0.05) guide iterative refinement .

Q. What strategies address contradictions between experimental and computational data (e.g., bond length discrepancies)?

  • Cross-validate X-ray data with neutron diffraction (for H-atom precision) or NMR crystallography . For computational disagreements, recalibrate basis sets or include solvent effects via PCM models . Systematic error analysis (e.g., comparing RfreeR_{\text{free}} and RworkR_{\text{work}}) identifies overfitting in refinement .

Methodological Notes

  • SHELX Suite : Use SHELXTL (Bruker AXS version) for integrated structure solution and refinement workflows. For macromolecular interfaces, SHELXPRO converts data to formats compatible with CCP4 or PHENIX .
  • Graph Set Analysis : Apply TOPOS software to automate hydrogen bond pattern identification, reducing subjective bias in crystal engineering .
  • Synthetic Reproducibility : Document reaction yields under varying conditions (e.g., catalyst loading, solvent polarity) in tabular form to identify optimal protocols .

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